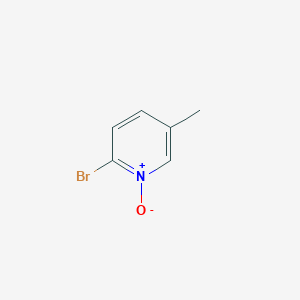

2-Bromo-5-methylpyridine 1-oxide

Übersicht

Beschreibung

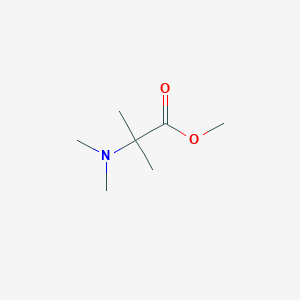

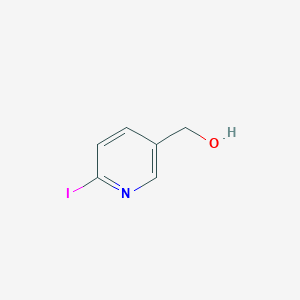

2-Bromo-5-methylpyridine 1-oxide is a chemical compound with the CAS Number: 19230-58-1 . It has a molecular weight of 188.02 . The IUPAC name for this compound is 2-bromo-5-methyl-1-oxidopyridin-1-ium .

Synthesis Analysis

The synthesis of 2-Bromo-5-methylpyridine 1-oxide involves the use of 2-bromo-5-methylpyridine and m-CPBA . The reaction mixture is stirred at room temperature for 20 hours, after which the pH is adjusted to about 9 with a saturated solution of K . The organic layers are then separated and concentrated to give a residue, which is purified by flash silica chromatography eluted with petroleum ether/ethyl acetate (1 : 1) to give 2-bromo-5-methylpyridine 1-oxide .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methylpyridine 1-oxide can be represented by the InChI code: 1S/C6H6BrNO/c1-5-2-3-6 (7)8 (9)4-5/h2-4H,1H3 . The InChI key for this compound is PJPYKXAQHIYIFY-UHFFFAOYSA-N .Chemical Reactions Analysis

In one reaction, a solution of 2-bromo-5-methylpyridine 1-oxide in dry THF was added to a solution of z’-PrMgCl.LiCl in THF . The reaction mixture was stirred at -40 C. Dry ZnCl2 was added and the reaction was warmed to room temperature and stirred for 1 hour . 2-Bromo-3-fluoro-6-methylpyridine and Pd (PPh3)4 were added and the reaction mixture was refluxed for 20 hours .Physical And Chemical Properties Analysis

2-Bromo-5-methylpyridine 1-oxide is a solid substance . It has a molecular weight of 188.02 g/mol . The compound has a topological polar surface area of 25.5 Ų . It has a complexity of 99.1 as computed by Cactvs 3.4.8.18 .Wissenschaftliche Forschungsanwendungen

Synthesis of Bipyridine and Terpyridine Derivatives

2-Bromo-5-methylpyridine is used as a starting reagent for the synthesis of compounds like 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine . These derivatives have various applications in coordination chemistry and materials science due to their ability to act as ligands for transition metals .

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives are studied for their electronic properties, such as the HOMO-LUMO energy gap, which is indicative of their reactivity and kinetic stability .

Bioevaluation Studies

In bioevaluation studies, derivatives of 2-Bromo-5-methylpyridine are examined for their effects on biological processes like tubulin polymerization at the cellular level .

Optical and Magnetic Properties Research

The compound is used in reactions to study the structure, optical, and magnetic properties of various complexes. For example, reactions with copper nitrate produce complexes that are analyzed for their yield and crystalline structure .

Safety and Hazards

The safety information for 2-Bromo-5-methylpyridine 1-oxide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-bromo-5-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPYKXAQHIYIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524975 | |

| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methylpyridine 1-oxide | |

CAS RN |

19230-58-1 | |

| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.